molecular formula C9H11N3O2S B2992171 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole CAS No. 356062-93-6

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole

Cat. No. B2992171
CAS RN: 356062-93-6
M. Wt: 225.27
InChI Key: JTAWLKKWAHXULG-UHFFFAOYSA-N
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Description

“2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole” is a chemical compound with the IUPAC name (2Z)-5,6-dimethoxy-1,3-benzothiazol-2 (3H)-one hydrazone . It has a molecular weight of 225.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12) . This code provides a textual representation of the molecule’s structure, including the positions of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a slightly yellow to beige-green crystalline powder . It has a molecular weight of 225.27 .

Scientific Research Applications

Analytical Chemistry Applications

"2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole" and its derivatives have been explored as precolumn fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). For example, a study by Saito et al. (1995) synthesized a unique acid hydrazide characterized by the benzothiazole structure conjugated to an oxazoline moiety. This compound significantly enhanced the sensitivity and separability of carboxylic acids in HPLC, demonstrating its potential for rapid assays of these compounds within 20 minutes. The method was applied to determine fatty acids in human sera, showing its utility in biochemistry and medical diagnostics (Saito, Ushijima, Sasamoto, Ohkura, & Ueno, 1995).

Similarly, Masatoshi et al. (1995) found "5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothlazole" to be a highly sensitive and stable fluorescence derivatization reagent for carboxylic acids in liquid chromatography. The reagent demonstrated excellent reactivity with various saturated and unsaturated fatty acids, producing fluorescent derivatives that could be separated on a reversed-phase column and detected spectrofluorimetrically. This work highlights the compound's importance in enhancing detection limits and reproducibility in the analysis of fatty acids (Masatoshi, Hara, & Obata, 1995).

Materials Science

In the field of materials science, "2-hydrazino-6-methyl-benzothiazole" has been investigated as an effective corrosion inhibitor for mild steel in acidic solutions, showcasing its potential in industrial applications to protect metals against corrosion. This study by Ajmal, Mideen, and Quraishi (1994) demonstrated that the compound acts as a cathodic inhibitor in hydrochloric acid and a mixed inhibitor in sulfuric acid, significantly reducing hydrogen permeation through mild steel surfaces. These findings suggest the compound's utility in enhancing the durability and longevity of metals used in various industrial contexts (Ajmal, Mideen, & Quraishi, 1994).

Biochemistry and Drug Discovery

The applications of "2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole" extend into biochemistry and drug discovery, where its derivatives have been explored for their antimicrobial and antiparasitic properties. For instance, the synthesis of novel benzothiazole derivatives has been undertaken to assess their potential as antimicrobial and antiparasitic agents, demonstrating reasonable activities against specific nematodes and schistosomes. This area of research is critical for developing new drugs and treatments for infectious diseases, contributing to public health and medical science advancements (Mahran, El-Nassry, Allam, & El-Zawawy, 2003).

properties

IUPAC Name

(5,6-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAWLKKWAHXULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole

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